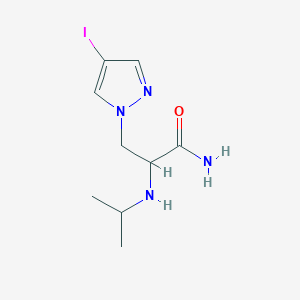
Methyl (1-phenylethyl)alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1-phenylethyl)alaninate is an organic compound with the molecular formula C12H17NO2 It is a derivative of alanine, where the amino group is substituted with a 1-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
Methyl (1-phenylethyl)alaninate can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. For example, the reaction of nitromethane with bromonitromethane under specific conditions can yield the desired product . Another method involves the use of methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate as an intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, amidation, and esterification, followed by purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl (1-phenylethyl)alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides (HCl, HBr, HI) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Methyl (1-phenylethyl)alaninate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of methyl (1-phenylethyl)alaninate involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine, which are crucial for brain function . The compound’s effects are mediated through its conversion into active metabolites that interact with these pathways.
類似化合物との比較
Similar Compounds
Methyl L-phenylalaninate: This compound is structurally similar but differs in the position of the phenyl group.
Methyl N-(1-phenylethyl)-L-alaninate: Another similar compound with slight variations in the molecular structure.
Methyl N-[(1R)-1-phenylethyl]alaninate: This compound has a different stereochemistry compared to methyl (1-phenylethyl)alaninate.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
methyl 2-(1-phenylethylamino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(11-7-5-4-6-8-11)13-10(2)12(14)15-3/h4-10,13H,1-3H3 |
InChIキー |
KVBQEHKCAKTQNM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)

![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)


![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)




![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)

